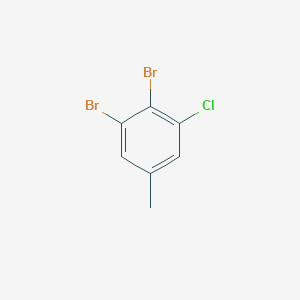

4,5-Dibromo-3-chlorotoluene

Description

Contextual Significance of Halogenated Aromatic Compounds

Halogenated aromatic compounds are cornerstones of organic synthesis. researchgate.net The introduction of halogen atoms into an aromatic ring can significantly alter the molecule's physical, chemical, and biological properties. numberanalytics.com These modifications are leveraged in numerous applications:

Pharmaceuticals: Halogen atoms can enhance the biological activity of a molecule, making halogenated aromatics vital precursors in the synthesis of various drugs, including antidepressants and antihistamines. numberanalytics.commt.com For instance, the presence of fluorine or chlorine can increase a molecule's therapeutic potential. mt.com

Agrochemicals: Many pesticides and herbicides are halogenated organic compounds, where the halogen atoms contribute to their desired biological effects.

Advanced Materials: Halogenated monomers are used to create high-performance polymers and dyes with unique properties. numberanalytics.com The inclusion of halogens can improve characteristics such as flame resistance and stability. Brominated flame retardants, for example, are a well-known application of such compounds. nih.govmdpi.com

Synthetic Intermediates: The carbon-halogen bond is a versatile functional group. Halogen atoms can act as leaving groups in nucleophilic substitution reactions or participate in cross-coupling reactions (like Suzuki or Heck reactions) to form new carbon-carbon bonds, a critical step in building complex molecular architectures. innospk.com Aromatic bromides and iodides are particularly useful for creating Grignard reagents, which are essential for forming C-C bonds. mt.com

Halogenation is typically achieved through electrophilic aromatic substitution, where a halogen atom is introduced onto the aromatic ring. numberanalytics.comwikipedia.org The reaction conditions, including the choice of halogen and catalyst, can be controlled to achieve specific substitution patterns (regioselectivity). numberanalytics.comwikipedia.org

Rationale for Comprehensive Research on 4,5-Dibromo-3-chlorotoluene

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, the rationale for its study can be inferred from the established importance of its structural class. The interest in a polysubstituted compound like this compound stems from its potential as a highly functionalized synthetic intermediate.

The specific arrangement of two bromine atoms and one chlorine atom on the toluene (B28343) ring offers several possibilities for selective chemical transformations. The differing reactivity of carbon-bromine versus carbon-chlorine bonds allows for sequential, site-selective reactions. Generally, the C-Br bond is more reactive than the C-Cl bond in many coupling reactions. This differential reactivity makes such compounds valuable for the stepwise construction of complex molecules, where different functional groups can be introduced at specific positions.

Isomers of dibromo-chlorotoluene, such as 2,4-dibromo-5-chlorotoluene, are known to be synthesized from precursors like 3-chlorotoluene (B144806) and used as intermediates in the creation of more complex heterocyclic compounds like quinolinones. guidechem.com This highlights the role of polyhalogenated toluenes as building blocks. The general class of dibromotoluene derivatives serves as crucial intermediates for synthesizing more complex organic molecules through reactions like electrophilic aromatic substitution, oxidation of the methyl group, or substitution of the bromine atoms.

The table below presents data for isomers and related compounds, illustrating the physical properties typical of this class of molecules. Due to the limited availability of specific data for this compound, these related compounds provide context for its expected characteristics.

| Property | 4-Bromo-3-chlorotoluene (B1266831) innospk.com | 2-Bromo-5-chlorotoluene sigmaaldrich.com | 5-Bromo-2-chlorotoluene chemicalbook.com |

| CAS Number | 6627-51-6 | 14495-51-3 | 54932-72-8 |

| Molecular Formula | C₇H₆BrCl | C₇H₆BrCl | C₇H₆BrCl |

| Molecular Weight | 205.48 g/mol | 205.48 g/mol | 205.48 g/mol |

| Boiling Point | 232.1±20.0 °C at 760 mmHg | ~105 °C at 20 mmHg (lit.) | 98-100 °C at 25 mmHg (lit.) |

| Density | 1.5±0.1 g/cm³ | 1.543 g/mL at 25 °C (lit.) | 1.55 g/mL at 25 °C (lit.) |

| Refractive Index | 1.566 | n20/D 1.575 (lit.) | n20/D 1.575 (lit.) |

The comprehensive study of a specific compound like this compound would be driven by the need to create novel molecules for pharmaceuticals, agrochemicals, or materials science, leveraging the unique reactivity and steric effects of its specific halogen substitution pattern.

Structure

3D Structure

Properties

Molecular Formula |

C7H5Br2Cl |

|---|---|

Molecular Weight |

284.37 g/mol |

IUPAC Name |

1,2-dibromo-3-chloro-5-methylbenzene |

InChI |

InChI=1S/C7H5Br2Cl/c1-4-2-5(8)7(9)6(10)3-4/h2-3H,1H3 |

InChI Key |

IVCJCJLFPRGXRK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)Br)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4,5 Dibromo 3 Chlorotoluene

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution (EAS) remains a fundamental strategy for the functionalization of aromatic rings. The synthesis of 4,5-Dibromo-3-chlorotoluene via EAS necessitates precise control over the regioselectivity of halogenation reactions.

Regioselective Bromination Strategies

The introduction of bromine atoms onto an aromatic ring is a well-established transformation. However, achieving the desired 4,5-dibromo substitution pattern on a chlorinated toluene (B28343) precursor requires careful consideration of directing group effects and reaction conditions. In the case of 3-chlorotoluene (B144806), the chloro group is an ortho-, para-director, while the methyl group is also an ortho-, para-director. This would typically favor bromination at positions 2, 4, and 6. However, steric hindrance from the methyl group can influence the substitution pattern.

Research into the regioselective bromination of related aromatic compounds has shown that the choice of brominating agent and catalyst can significantly impact the outcome. For instance, the use of N-bromosuccinimide (NBS) under UV irradiation has been reported for the regioselective monobromination of various aromatic compounds at ambient temperatures. researchgate.net Furthermore, elemental bromine in the presence of a Lewis acid, such as iron(III) bromide, is a classic method for aromatic bromination. sci-hub.se The reaction of 3-chlorotoluene with brominating agents like bromobutane and bromine catalyzed by ferric chloride has been documented to yield 2,4-dibromo-5-chlorotoluene, highlighting the complexities of predicting and controlling regioselectivity. guidechem.com

To achieve the specific 4,5-dibromo substitution, a multi-step approach starting from a different precursor, such as p-toluidine (B81030), can be employed. This involves the protection of the amino group, followed by directed bromination and subsequent deamination-chlorination steps. researchgate.netjapsr.in

Regioselective Chlorination Strategies

The synthesis of this compound can also be envisioned through the chlorination of a dibromotoluene precursor. For instance, starting with 3,4-dibromotoluene (B1293573), a regioselective chlorination at the 5-position would be required. However, the reaction of 3,4-dibromotoluene has been noted to be non-regioselective in certain copper-catalyzed domino annulation reactions for benzoxazole (B165842) synthesis. scispace.comresearchgate.netrsc.org

The chlorination of 4-bromotoluene (B49008) has been shown to yield a mixture of 4-bromo-2-chlorotoluene (B1273142) and 4-bromo-3-chlorotoluene (B1266831), indicating that achieving high regioselectivity in the chlorination of halogenated toluenes can be challenging. mdpi.com The use of specific chlorinating agents and catalysts is crucial. For example, the acid-catalyzed chlorination of toluene with hypochlorous acid gives a mixture of ortho- and para-chlorotoluenes. researchgate.net

Sequential Halogenation Protocols

A more direct approach involves the sequential halogenation of a suitable toluene derivative. A common strategy involves a controlled chlorination followed by bromination. For example, the chlorination of toluene using chlorine gas and a Lewis acid catalyst like iron(III) chloride can introduce a chlorine atom, which then directs subsequent bromination reactions. The synthesis of related compounds like 3-Bromo-2,5-dichlorotoluene often involves a sequential process where chlorination is followed by bromination, carefully controlling reaction conditions to manage regioselectivity.

Functional Group Interconversion Routes

An alternative to direct halogenation on the toluene ring involves the synthesis of a precursor with functional groups that can be later converted to the desired halogens.

Halogenation of Toluene Precursors

This approach involves starting with a substituted toluene that facilitates the desired halogenation pattern. For example, p-toluidine can be used as a starting material. The amino group strongly activates the ring and directs ortho-bromination. A typical sequence involves the bromination of p-toluidine to yield 4-amino-3,5-dibromotoluene. researchgate.netjapsr.in This intermediate can then undergo a Sandmeyer-type reaction to replace the amino group with a chloro group, yielding the target this compound.

The synthesis of 4-Amino-3,5-dibromotoluene from p-toluidine has been described using bromine in glacial acetic acid. japsr.in The subsequent conversion of the amino group to a chloro group is a standard transformation in organic synthesis.

Modification of Existing Halogenated Toluene Frameworks

This strategy involves starting with a readily available halogenated toluene and modifying its substitution pattern. For instance, one could start with a compound like 2,5-dibromotoluene (B165575) and introduce a chlorine atom at the desired position. However, this often leads to mixtures of isomers. researchgate.net

A more controlled approach involves functional group manipulations. For example, starting from 4-amino-2-nitrotoluene, a sequence of diazotization and Sandmeyer reaction can introduce a bromine atom to give 4-bromo-2-nitrotoluene. mdpi.comsemanticscholar.org Subsequent reduction of the nitro group to an amine, followed by another Sandmeyer reaction to introduce a chlorine atom, and a final bromination could potentially lead to the desired product, although this would be a lengthy and potentially low-yielding process.

The synthesis of 3-chlorotoluene itself can be achieved from m-toluidine (B57737) through diazotization and substitution. chemicalbook.com This 3-chlorotoluene can then be subjected to bromination, although controlling the regioselectivity to obtain the 4,5-dibromo isomer is challenging. guidechem.com

Data Tables

Table 1: Regioselective Bromination of Toluene Derivatives

| Starting Material | Brominating Agent/Catalyst | Product(s) | Reference |

| 3-Chlorotoluene | Bromobutane, Br₂, FeCl₃ | 2,4-Dibromo-5-chlorotoluene | guidechem.com |

| p-Toluidine | Br₂ in Glacial Acetic Acid | 4-Amino-3,5-dibromotoluene | japsr.in |

| Toluene | N-Bromosuccinimide (NBS)/UV | Monobrominated products | researchgate.net |

Table 2: Regioselective Chlorination of Halogenated Toluenes

| Starting Material | Chlorinating Agent/Catalyst | Product(s) | Reference |

| 4-Bromotoluene | Cl₂ | 4-Bromo-2-chlorotoluene, 4-Bromo-3-chlorotoluene (7:1 mixture) | mdpi.com |

| Toluene | Cl₂/FeCl₃ | o- and p-chlorotoluene |

Catalytic Synthesis Pathways

The synthesis of polyhalogenated aromatic compounds such as this compound is reliant on precise control of regioselectivity. Catalytic methods are paramount in achieving the desired substitution pattern on the toluene ring, overcoming the challenges posed by the directing effects of existing substituents.

Transition Metal-Catalyzed Halogenation

Transition metal catalysts, particularly Lewis acids based on iron, are frequently employed for the electrophilic bromination of aromatic rings. In the case of synthesizing dibromo-chlorotoluene derivatives, the catalyst plays a crucial role in activating the bromine molecule and directing the substitution to specific positions on the aromatic ring.

The synthesis of a related isomer, 2,4-dibromo-5-chlorotoluene, is achieved through the bromination of 3-chlorotoluene using bromine in the presence of a ferric chloride catalyst. guidechem.com A similar principle can be applied to synthesize this compound. Starting with 3-chlorotoluene, the methyl group is ortho-, para-directing, while the chloro group is also ortho-, para-directing. The bromination must occur at the C4 and C5 positions. The C4 position is ortho to the chlorine and meta to the methyl group, while the C5 position is para to the chlorine and meta to the methyl group. A Lewis acid catalyst like iron(III) bromide (FeBr₃) polarizes the Br-Br bond, creating a potent electrophile (Br⁺) that can attack the electron-rich aromatic ring. The reaction conditions, including temperature and catalyst concentration, must be carefully optimized to favor the formation of the desired 4,5-disubstituted product over other possible isomers.

Palladium-catalyzed cross-coupling reactions also represent a powerful, though more complex, strategy for the synthesis of polyhalogenated compounds. acs.orgacs.orgresearchgate.net These reactions typically involve the coupling of an aryl halide or triflate with a suitable partner. acs.orgacs.org While not a direct halogenation method, these pathways offer high selectivity and are fundamental in modern organic synthesis for constructing complex aromatic systems. researchgate.net

Table 1: Typical Reaction Conditions for Transition Metal-Catalyzed Bromination of Chlorotoluene

| Parameter | Condition | Purpose |

| Starting Material | 3-Chlorotoluene | Provides the basic molecular framework. |

| Brominating Agent | Molecular Bromine (Br₂) | Source of bromine atoms for substitution. |

| Catalyst | Iron(III) Bromide (FeBr₃) or Ferric Chloride (FeCl₃) | Lewis acid to polarize Br₂ and activate it for electrophilic attack. guidechem.com |

| Solvent | Dichloromethane (DCM) or Carbon Tetrachloride (CCl₄) | Inert solvent to facilitate the reaction. |

| Temperature | 40–60°C | Controlled to manage reaction rate and prevent side reactions. |

Photocatalytic Methods for Halogenation

Visible-light photocatalysis has emerged as a powerful and sustainable tool for organic synthesis, including the halogenation of aromatic compounds. mdpi.com These methods often proceed under mild conditions and can offer high selectivity. mdpi.com The general mechanism involves a photocatalyst that, upon absorbing light, initiates a single-electron transfer (SET) process to generate a halogen radical from a suitable source. mdpi.com

For the synthesis of this compound, a photocatalytic approach would involve the use of a photocatalyst, such as an iridium or ruthenium complex (e.g., Ru(bpy)₃Cl₂), and a bromine source like N-bromosuccinimide (NBS) or carbon tetrabromide (CBr₄). mdpi.com The reaction is irradiated with visible light (e.g., blue LEDs), which excites the photocatalyst. The excited catalyst can then engage in a redox cycle to generate a bromine radical. This radical is a highly reactive species that can abstract a hydrogen atom from the aromatic ring, followed by reaction with a bromine source to yield the brominated product. A study on the photobromination of a similar substrate, 4-azido-3-chlorotoluene, using molecular bromine under a microflow system demonstrated high selectivity for monobromination and suppressed the formation of dibrominated byproducts, highlighting the control offered by photoflow methods. asahilab.co.jp

More recent developments include the use of iron photocatalysis for decarboxylative bromination, providing an alternative route for introducing bromine atoms onto an aromatic ring. nih.gov These methods showcase the ongoing innovation in creating milder and more selective halogenation protocols.

Table 2: Components of a Typical Visible-Light Photocatalytic Bromination System

| Component | Example(s) | Function |

| Substrate | 3-Chlorotoluene | The molecule to be halogenated. |

| Photocatalyst | Ru(bpy)₃Cl₂, Ir(ppy)₃, Eosin Y | Absorbs visible light to initiate the catalytic cycle. mdpi.com |

| Bromine Source | CBr₄, N-Bromosuccinimide (NBS) | Provides the bromine atom for the halogenation reaction. mdpi.com |

| Light Source | Blue LEDs | Provides the energy to excite the photocatalyst. mdpi.com |

| Solvent | Acetonitrile (B52724) (CH₃CN), Dimethylformamide (DMF) | Solubilizes reactants and facilitates the reaction. |

Purification and Isolation Techniques for Polyhalogenated Arenes

The reaction mixtures resulting from the synthesis of polyhalogenated arenes like this compound typically contain a mixture of the desired product, unreacted starting materials, the catalyst, and various isomeric byproducts. Therefore, robust purification and isolation techniques are critical to obtaining the compound in high purity.

Chromatographic Separation Methodologies

Chromatography is an indispensable tool for the separation of closely related isomers of polyhalogenated aromatic compounds. nih.govchromatographyonline.com Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are extensively used.

Gas Chromatography (GC): GC is well-suited for the analysis and separation of volatile and thermally stable compounds like halogenated toluenes. epa.gov Method 8021B from the EPA, for example, details GC conditions for detecting halogenated and aromatic volatile organic compounds. epa.gov A temperature-programmed GC equipped with a capillary column (e.g., HP-5ms) can effectively separate isomers based on their boiling points and interactions with the stationary phase. researchgate.net For detection, a photoionization detector (PID) is sensitive to aromatic compounds, while a Hall electrolytic conductivity detector (HECD) is selective for halogenated compounds; using them in series provides excellent confirmatory information. epa.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the purification of less volatile or thermally sensitive compounds. For separating halogenated aromatics, reversed-phase (RP) HPLC is common. chromforum.org A C18 column is often a starting point, but for challenging separations of isomers, columns with different selectivities, such as Phenyl-Hexyl or PFP (pentafluorophenyl), can provide better resolution due to alternative interactions (e.g., pi-pi interactions) with the analytes. chromforum.org The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol (B129727). Adjusting the mobile phase composition, temperature, and pH can be used to optimize the separation. chromforum.org

Table 3: Comparison of Chromatographic Methods for Polyhalogenated Arene Purification

| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Principle | Separation based on volatility and interaction with stationary phase in a gaseous mobile phase. epa.gov | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |

| Typical Column | Capillary columns (e.g., HP-5ms, DB-5). researchgate.net | Packed columns (e.g., C18, Phenyl-Hexyl, PFP). chromforum.org |

| Detectors | PID, HECD, Mass Spectrometry (MS). nih.govepa.gov | UV-Vis, Diode Array (DAD), Mass Spectrometry (MS). |

| Best Suited For | Volatile, thermally stable compounds; analytical scale separation. epa.gov | Less volatile compounds; both analytical and preparative scale purification. |

| Key Advantage | High resolution for volatile isomers. | Versatility in stationary and mobile phases; non-destructive. |

Crystallization and Distillation Optimization

For bulk purification, crystallization and distillation are the preferred methods.

Crystallization: Since this compound is a solid at room temperature, crystallization is a highly effective technique for purification on a larger scale. The choice of solvent is critical. An ideal solvent will dissolve the compound and impurities at an elevated temperature but will allow only the desired compound to crystallize upon cooling, leaving impurities in the solution. A procedure for a similar compound, 3,5-Dibromotoluene, involves dissolving the crude product in methanol at 50°C, followed by slow cooling to 0-10°C to induce crystallization, yielding a product with 94% purity. chemicalbook.com This process of controlled cooling, filtration, and washing of the crystals can be optimized by testing various solvents or solvent mixtures (e.g., ethanol, isopropanol, hexane/ethyl acetate) to maximize yield and purity.

Reaction Chemistry and Derivatization Strategies of 4,5 Dibromo 3 Chlorotoluene

Electrophilic Substitution Reactions on the Aromatic Ring

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The regiochemical outcome of such reactions on a substituted benzene (B151609) ring is dictated by the electronic properties of the existing substituents. libretexts.org In 4,5-Dibromo-3-chlorotoluene, the ring is substituted with one activating group (the methyl group) and three deactivating groups (the halogens).

The directing effects of these substituents are as follows:

-CH₃ (Methyl): An activating, ortho, para-director. It increases the electron density of the ring, particularly at the positions ortho and para to it (C2, C4, and C6). libretexts.org

-Cl (Chloro) and -Br (Bromo): Deactivating, ortho, para-directors. While they withdraw electron density from the ring through induction, they can donate electron density through resonance to the ortho and para positions. wikipedia.org

Considering the substitution pattern of this compound, the only available position for an incoming electrophile is the C6 carbon. The directing effects of all four substituents converge on this position, making it the highly favored site of reaction.

Nitration and Sulfonation Studies

Nitration and sulfonation are fundamental SEAr reactions used to install nitro (-NO₂) and sulfonic acid (-SO₃H) groups, respectively. minia.edu.eg These reactions typically employ a mixture of nitric acid and sulfuric acid for nitration, and fuming sulfuric acid for sulfonation.

For this compound, the regioselectivity of these reactions is governed by the same principles as halogenation.

Nitration: The nitronium ion (NO₂⁺), a potent electrophile, will attack the most nucleophilic position on the ring. The activating methyl group strongly directs the incoming electrophile to its ortho position (C6). Therefore, the nitration of this compound is expected to yield exclusively 1,2-dibromo-3-chloro-5-methyl-6-nitrobenzene.

Sulfonation: Similarly, sulfonation with sulfur trioxide (SO₃) as the electrophile is predicted to occur at the C6 position, yielding 4,5-dibromo-3-chloro-5-methylbenzene-1-sulfonic acid.

| Reaction Type | Reagents | Predicted Product |

|---|---|---|

| Halogenation | Br₂ / FeBr₃ | 1,2,3-Tribromo-4-chloro-5-methylbenzene |

| Nitration | HNO₃ / H₂SO₄ | 1,2-Dibromo-3-chloro-5-methyl-6-nitrobenzene |

| Sulfonation | SO₃ / H₂SO₄ | 4,5-Dibromo-3-chloro-5-methylbenzene-1-sulfonic acid |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group, typically a halide, on an aromatic ring with a nucleophile. youtube.com This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate known as a Meisenheimer complex. libretexts.org

This compound lacks strong electron-withdrawing substituents like nitro groups. The methyl group is electron-donating, and the halogens are only weakly deactivating. Consequently, the aromatic ring is not sufficiently activated for SNAr reactions to occur under standard conditions. libretexts.orgquora.com Such reactions would likely require harsh conditions, such as very high temperatures or the use of exceptionally strong bases.

Displacement of Halogen Atoms with Nucleophiles

Should a nucleophilic aromatic substitution be forced under drastic conditions, the relative reactivity of the different halogens becomes a key consideration. In the SNAr mechanism, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. masterorganicchemistry.com The reaction rate is influenced by the ability of the halogen to stabilize the developing negative charge through its inductive effect. Since electronegativity follows the trend F > Cl > Br > I, the reactivity of aryl halides in SNAr reactions is often the reverse of their leaving group ability, with aryl chlorides being more reactive than aryl bromides. stackexchange.comuomustansiriyah.edu.iq

Based on this principle, it is predicted that the chlorine atom at the C3 position would be preferentially displaced over the bromine atoms at the C4 and C5 positions in a hypothetical SNAr reaction.

| Halogen Position | Leaving Group | Predicted SNAr Reactivity | Rationale |

|---|---|---|---|

| C3 | Chlorine | Higher | Higher electronegativity of Cl stabilizes the Meisenheimer intermediate more effectively via induction. stackexchange.comuomustansiriyah.edu.iq |

| C4 | Bromine | Lower | Lower electronegativity of Br provides less inductive stabilization compared to Cl. |

| C5 | Bromine | Lower | Similar to C4-Br, provides less stabilization than Cl. |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nih.gov In these reactions, an organic halide or pseudohalide is coupled with an organometallic reagent. The reactivity of the halide partner is primarily dependent on the carbon-halogen bond dissociation energy and is crucial for achieving selectivity in polyhalogenated substrates. nih.gov

The generally accepted order of reactivity for aryl halides in the oxidative addition step of the catalytic cycle is:

C–I > C–Br > C–OTf > C–Cl nih.govacs.org

This trend allows for the selective functionalization of molecules containing different halogen atoms. For this compound, the two carbon-bromine bonds are expected to be significantly more reactive than the carbon-chlorine bond in palladium-catalyzed reactions.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound (like a boronic acid) with an organic halide. libretexts.orgorganic-chemistry.org Given the differential reactivity of C-Br and C-Cl bonds, this compound is an excellent candidate for selective mono-arylation.

By carefully controlling the reaction conditions (e.g., using one equivalent of the boronic acid), it is highly probable that coupling will occur exclusively at one of the bromine-substituted positions, leaving the C-Cl bond intact. mdpi.com This provides a pathway to synthesize 4-aryl-5-bromo-3-chlorotoluene or 5-aryl-4-bromo-3-chlorotoluene derivatives. A subsequent coupling reaction under more forcing conditions could then functionalize the second C-Br bond, and potentially the C-Cl bond, allowing for the stepwise synthesis of complex multi-substituted aryls.

The regioselectivity between the C4-Br and C5-Br positions is more nuanced and would depend on subtle differences in steric hindrance and the electronic environment. Without direct experimental data, it is difficult to definitively predict which bromine would react first, though selective mono-functionalization of dibromoarenes is a well-documented strategy. nih.gov

| Reactive Site | Bond Type | Predicted Suzuki Coupling Reactivity | Rationale |

|---|---|---|---|

| C4-Br / C5-Br | C-Br | High | C-Br bonds have a lower bond dissociation energy than C-Cl bonds, making them more susceptible to oxidative addition by palladium(0). nih.gov |

| C3-Cl | C-Cl | Low | The C-Cl bond is stronger and less reactive, requiring more forcing conditions or specialized catalyst systems for cleavage. libretexts.org |

Buchwald-Hartwig Amination Studies

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org The application of this reaction to this compound offers a direct route to synthesize a variety of substituted anilines, which are prevalent in pharmaceuticals and material science. The reaction involves the coupling of an aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orglibretexts.org

The catalytic cycle typically begins with the oxidative addition of the aryl halide to a Pd(0) complex. libretexts.orgwuxiapptec.com For this compound, the significant difference in reactivity between C-Br and C-Cl bonds under these conditions is a key consideration. The general order of reactivity for aryl halides in Buchwald-Hartwig amination is I > Br > OTf > Cl. wuxiapptec.com This inherent reactivity difference allows for selective amination at the C-Br positions over the more inert C-Cl bond.

By carefully selecting the reaction conditions—such as catalyst, ligand, base, and temperature—chemoselective mono- or di-amination at the bromine-substituted positions can be achieved. For instance, using a stoichiometric amount of the amine under milder conditions would likely favor mono-amination. Common catalyst systems include a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ paired with bulky, electron-rich phosphine ligands such as XantPhos or BrettPhos. libretexts.orgamazonaws.com Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are frequently employed to facilitate the deprotonation of the amine and subsequent reductive elimination. wuxiapptec.com

Table 1: Representative Buchwald-Hartwig Amination of this compound

| Amine | Expected Product | Catalyst System (Illustrative) | Base | Solvent |

|---|---|---|---|---|

| Morpholine | 4-(4-bromo-5-chloro-2-methylphenyl)morpholine | Pd₂(dba)₃ / XantPhos | NaOtBu | Toluene (B28343) |

| Aniline | 4-bromo-5-chloro-2-methyl-N-phenylaniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane |

This table is illustrative and shows expected products based on established chemical principles.

Sonogashira Coupling and Related Reactions

The Sonogashira coupling is a fundamental cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction, catalyzed by a combination of palladium and copper(I) species, provides a powerful method for synthesizing substituted alkynes from this compound. organic-chemistry.orgyoutube.com

Similar to the Buchwald-Hartwig amination, the success of a selective Sonogashira coupling hinges on the differential reactivity of the halogen substituents. The reactivity of sp²-hybridized carbon-halogen bonds towards the palladium catalyst follows the general trend: C−I > C−Br > C−Cl. wikipedia.org This selectivity allows for the preferential coupling of alkynes at the C4 and C5 positions (bromine) of this compound, leaving the C3 position (chlorine) intact for potential subsequent transformations.

The reaction is typically carried out using a Pd(0) catalyst, often generated in situ from PdCl₂(PPh₃)₂ or Pd(PPh₃)₄, a copper(I) salt like CuI as a co-catalyst, and an amine base such as triethylamine (B128534) or diisopropylamine, which also serves as the solvent. youtube.combeilstein-journals.org The copper co-catalyst is crucial as it reacts with the terminal alkyne to form a copper(I) acetylide, which is the active nucleophile in the catalytic cycle. youtube.com It is possible to achieve mono- or di-alkynylation by controlling the stoichiometry of the alkyne.

Table 2: Potential Sonogashira Coupling Reactions with this compound

| Alkyne | Expected Product (Mono-Coupling) | Catalyst System (Illustrative) | Base/Solvent |

|---|---|---|---|

| Phenylacetylene | 4-bromo-3-chloro-5-(phenylethynyl)toluene | PdCl₂(PPh₃)₂ / CuI | Et₃N |

| Trimethylsilylacetylene | (4-bromo-5-chloro-2-methylphenyl)ethynyltrimethylsilane | Pd(PPh₃)₄ / CuI | i-Pr₂NH |

This table is illustrative and shows expected products based on established chemical principles.

Transformations Involving the Methyl Group

Oxidation Reactions to Carboxylic Acid Derivatives

The methyl group on the aromatic ring of this compound represents a key site for functionalization, most notably through oxidation to a carboxylic acid. This transformation converts the toluene derivative into 4,5-dibromo-3-chlorobenzoic acid, a valuable intermediate for the synthesis of esters, amides, and other acid derivatives.

This oxidation is typically accomplished using strong oxidizing agents under harsh conditions. Potassium permanganate (B83412) (KMnO₄) in an acidic or alkaline medium is a classic and effective reagent for this purpose. The reaction involves the attack of the permanganate ion on the benzylic hydrogens of the methyl group. Regardless of the length of an alkyl side chain on a benzene ring, vigorous oxidation will cleave it down to a carboxylic acid, provided there is at least one benzylic hydrogen.

The general procedure involves heating the toluene derivative with an aqueous solution of KMnO₄. Upon completion of the reaction, the resulting manganese dioxide (MnO₂) byproduct is removed by filtration, and the desired benzoic acid is isolated by acidifying the filtrate, causing it to precipitate.

Table 3: General Conditions for Oxidation of this compound

| Starting Material | Reagent | Conditions | Product |

|---|---|---|---|

| This compound | Potassium Permanganate (KMnO₄) | Aqueous solution, Heat | 4,5-Dibromo-3-chlorobenzoic acid |

This table represents typical transformations and does not display specific experimental yields.

Benzylic Functionalization Strategies

Beyond oxidation, the methyl group can be functionalized at the benzylic position through free-radical halogenation. This strategy allows for the introduction of a reactive handle, enabling further substitution reactions to build more complex molecules. Benzylic bromination is a common and highly selective example of this type of transformation.

The reagent of choice for benzylic bromination is N-bromosuccinimide (NBS), which serves as a source of bromine radicals at a low and constant concentration. youtube.com The reaction is initiated by light (hν) or a radical initiator such as benzoyl peroxide or 2,2'-azobisisobutyronitrile (AIBN). researchgate.net The mechanism proceeds via a radical chain reaction. The initiator generates a small number of bromine radicals, which then abstract a hydrogen atom from the benzylic position of the toluene derivative. youtube.com This step is favorable because the resulting benzylic radical is stabilized by resonance with the aromatic ring. The benzylic radical then reacts with NBS to form the brominated product and a succinimidyl radical, which continues the chain.

Using NBS is advantageous because it avoids high concentrations of molecular bromine (Br₂), which could lead to competitive electrophilic aromatic substitution on the electron-rich ring. youtube.com This method reliably yields 1-(bromomethyl)-4,5-dibromo-3-chlorobenzene.

Table 4: Benzylic Bromination of this compound

| Reagent | Initiator | Solvent | Expected Product |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | Carbon Tetrachloride (CCl₄) | 1-(Bromomethyl)-4,5-dibromo-3-chlorobenzene |

This table is illustrative and shows the expected product based on established chemical principles.

Reduction and Dehalogenation Reactions

Reductive Removal of Halogen Substituents

Reductive dehalogenation provides a method to selectively remove one or more halogen atoms from the aromatic ring of this compound. This strategy is valuable for synthesizing less-halogenated derivatives or for removing halogens that were used as blocking or directing groups during an earlier synthetic step.

The most common method for reductive dehalogenation is catalytic hydrogenation. This reaction is typically performed using hydrogen gas (H₂) in the presence of a palladium catalyst, often supported on carbon (Pd/C), and a base such as sodium acetate (B1210297) or triethylamine to neutralize the resulting hydrohalic acid.

The selectivity of this reaction is governed by the relative strengths of the carbon-halogen bonds. The C-Br bonds are weaker than the C-Cl bond and are therefore more susceptible to hydrogenolysis. This difference allows for the selective removal of the two bromine atoms at the C4 and C5 positions while leaving the chlorine atom at the C3 position untouched. By carefully controlling the reaction conditions (hydrogen pressure, temperature, and reaction time), it is possible to achieve high yields of 3-chlorotoluene (B144806). More forcing conditions would be required to remove the more robust chlorine atom.

Table 5: Selective Dehalogenation of this compound

| Reagents | Catalyst | Conditions | Expected Major Product |

|---|---|---|---|

| H₂, Base (e.g., NaOAc) | 10% Pd/C | Room Temperature, 1-3 atm H₂ | 3-Chlorotoluene |

| H₂, Base (e.g., Et₃N) | 5% Pd/C | Mild heat, atmospheric pressure | 3-Chlorotoluene |

This table illustrates the expected outcome of selective dehalogenation based on differential halide reactivity.

Selective Dehalogenation Protocols

The selective removal of one or more halogen atoms from a polyhalogenated aromatic compound is a crucial transformation in synthetic organic chemistry, enabling the targeted synthesis of less halogenated derivatives. In the case of this compound, the presence of two different types of halogens (bromine and chlorine) and two non-equivalent bromine atoms presents opportunities for both chemoselective and regioselective dehalogenation. The general reactivity trend for dehalogenation of aryl halides is C-I > C-Br > C-Cl, which allows for the selective removal of bromine in the presence of chlorine. acs.orgorganic-chemistry.orgresearchwithrutgers.com

Various protocols have been developed for the selective dehalogenation of aryl halides, many of which can be applied to this compound to achieve selective monodebromination or didebromination, leaving the C-Cl bond intact. These methods often involve catalytic hydrogenation, metal-catalyzed reactions, or photoredox catalysis. acs.orgorganic-chemistry.orgrsc.org

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used and effective method for the reductive dehalogenation of aryl halides. Palladium on carbon (Pd/C) is a common catalyst for this transformation. The higher reactivity of the C-Br bond compared to the C-Cl bond allows for the selective reduction of the bromine atoms in this compound. organic-chemistry.orgresearchwithrutgers.comresearchgate.net By carefully controlling the reaction conditions, such as hydrogen pressure, catalyst loading, and reaction time, it is possible to achieve selective monodebromination to yield either 4-bromo-3-chlorotoluene (B1266831) or 5-bromo-3-chlorotoluene, or complete debromination to 3-chlorotoluene.

The regioselectivity of monodebromination would be influenced by the electronic and steric environment of the two bromine atoms. The bromine at position 4 is para to the electron-donating methyl group, while the bromine at position 5 is meta. This difference in electronic environment could potentially be exploited to achieve regioselective dehalogenation.

Table 1: Representative Conditions for Catalytic Hydrogenation

| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure (atm) | Expected Major Product |

| 10% Pd/C | H₂ gas | Ethanol | 25 | 1 | 3-Chloro-4-bromotoluene / 3-Chloro-5-bromotoluene |

| 5% Pd/C | H₂ gas | Methanol (B129727) | 50 | 5 | 3-Chlorotoluene |

| 10% Pd/C | NaBH₄ | THF | 25 | N/A | 3-Chloro-4-bromotoluene / 3-Chloro-5-bromotoluene |

Metal-Catalyzed Dehalogenation

Iron-catalyzed hydrodehalogenation offers an operationally simple and mild method for the chemoselective dehalogenation of aryl halides. rsc.org Using an iron catalyst, such as iron(III) acetylacetonate (B107027) [Fe(acac)₃], in the presence of a Grignard reagent as the reductant, can effect the rapid and selective removal of bromine over chlorine. rsc.org This method is known to tolerate a wide range of functional groups.

Copper-catalyzed hydrodehalogenation has also been explored for brominated aromatic compounds, often in aqueous solutions. mdpi.comresearchgate.net These systems can provide an alternative route for the selective debromination of this compound.

Table 2: Metal-Catalyzed Dehalogenation Protocols

| Catalyst | Reductant | Solvent | Temperature (°C) | Reaction Time (h) | Expected Major Product |

| 1 mol% Fe(acac)₃ | t-BuMgCl | THF | 0 | 1.5 | 3-Chlorotoluene |

| Cu nanoparticles | NaBH₄ | Water | 25 | 4 | 3-Chlorotoluene |

Photoredox Catalysis

Organic photoredox catalysis has emerged as a powerful tool for selective chemical transformations. acs.orgacs.orgescholarship.org By tuning the reduction potential of the photocatalyst, it is possible to achieve chemoselective activation of different carbon-halogen bonds. acs.orgresearchgate.net For a molecule like this compound, a photoredox catalyst with a reduction potential sufficient to reduce a C-Br bond but not a C-Cl bond could be employed. This would allow for the selective removal of the bromine atoms. The reaction is typically carried out under mild conditions, using visible light as the energy source.

Table 3: Photoredox-Catalyzed Dehalogenation

| Photocatalyst | Sacrificial Electron Donor | Solvent | Light Source | Temperature (°C) | Expected Major Product |

| Phenothiazine derivative | Amine | Acetonitrile (B52724) | Blue LED | 25 | 3-Chlorotoluene |

| Eosin Y | Triethylamine | DMF | Green LED | 25 | 3-Chlorotoluene |

Regioselective Dehalogenation

Achieving regioselectivity in the monodebromination of this compound to selectively form either 4-bromo-3-chlorotoluene or 5-bromo-3-chlorotoluene is a more nuanced challenge. The electronic effects of the methyl and chloro substituents, as well as steric hindrance, can influence the relative reactivity of the two C-Br bonds.

Spectroscopic Characterization and Analytical Methodologies for 4,5 Dibromo 3 Chlorotoluene

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)

¹H and ¹³C NMR Structural Elucidation

¹H NMR spectroscopy would be expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons would be crucial in confirming the substitution pattern on the toluene (B28343) ring. Similarly, ¹³C NMR would provide information on the number of unique carbon environments, with the chemical shifts indicating the electronic environment of each carbon atom, influenced by the attached bromine, chlorine, and methyl groups.

Mass Spectrometry (MS) Applications

Electron Ionization Mass Spectrometry (EI-MS)

EI-MS would provide the molecular weight of 4,5-Dibromo-3-chlorotoluene and its fragmentation pattern. The isotopic pattern of the molecular ion peak would be characteristic, showing the presence of two bromine atoms and one chlorine atom, each with their distinct natural isotopic abundances.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be employed to determine the exact mass of the molecular ion with high precision. This data would allow for the calculation of the elemental composition, confirming the molecular formula of C₇H₅Br₂Cl.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

MS/MS analysis would involve selecting the molecular ion and subjecting it to further fragmentation. The resulting daughter ions would provide detailed structural information, helping to elucidate the connectivity of the atoms within the molecule by analyzing the fragmentation pathways.

Without experimental data, any presentation of spectroscopic information would be purely theoretical and not based on actual research findings as requested. Further research or de novo synthesis and characterization of this compound would be required to generate the specific data needed to fulfill the detailed article outline.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. For this compound, these methods provide a molecular fingerprint, allowing for the identification of its key functional groups and shedding light on its structural arrangement.

Vibrational Analysis for Functional Group Identification

The vibrational spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending of its constituent bonds. The analysis of these bands allows for the unequivocal identification of the aromatic ring, the methyl group, and the carbon-halogen bonds.

The aromatic ring gives rise to several characteristic vibrations. The C-H stretching vibrations of the two adjacent hydrogens on the benzene (B151609) ring typically appear in the region of 3000-3100 cm⁻¹. The C-C stretching vibrations within the aromatic ring produce a series of bands in the 1400-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are highly dependent on the substitution pattern, are expected in the 800-900 cm⁻¹ range.

The methyl (-CH₃) group also has distinct vibrational modes. The symmetric and asymmetric C-H stretching vibrations are observed between 2850 and 3000 cm⁻¹. The symmetric and asymmetric C-H bending (scissoring and rocking) modes typically appear around 1450 cm⁻¹ and 1375 cm⁻¹, respectively.

Table 1: Expected IR/Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| C=C Stretch | 1400 - 1600 | |

| C-H Bend (out-of-plane) | 800 - 900 | |

| Methyl Group | C-H Stretch (asymmetric/symmetric) | 2850 - 3000 |

| C-H Bend (asymmetric/symmetric) | 1375 - 1450 | |

| Halogen Bonds | C-Cl Stretch | 600 - 800 |

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is an essential tool for separating this compound from impurities, reaction byproducts, or other components in a mixture. Both gas and liquid chromatography are employed for its analysis, providing robust methods for purity assessment and quantification.

Gas Chromatography (GC) with Various Detectors

Gas chromatography is a highly effective technique for the analysis of volatile and thermally stable compounds like this compound. youtube.com The separation is achieved based on the compound's partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

Several detectors can be coupled with a GC system for the analysis of halogenated aromatic compounds.

Flame Ionization Detector (FID): While a universal detector for organic compounds, its sensitivity to halogenated compounds is lower compared to other detectors.

Electron Capture Detector (ECD): This detector is highly sensitive to electrophilic compounds, particularly those containing halogens. The bromine and chlorine atoms in this compound make it an ideal candidate for highly sensitive detection by ECD. chromatographyonline.com

Mass Spectrometry (MS): When coupled with GC, mass spectrometry (GC-MS) provides both separation and structural identification. nih.gov The mass spectrum of this compound would show a characteristic molecular ion peak and a fragmentation pattern influenced by the loss of bromine, chlorine, and methyl groups, confirming its identity. The isotopic pattern resulting from the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes provides a definitive signature for the compound. acs.org

Table 2: Typical GC/GC-MS Parameters for Halogenated Toluene Analysis

| Parameter | Typical Setting |

|---|---|

| Column | Fused silica (B1680970) capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) |

| Injector Temperature | 250 - 280 °C |

| Oven Program | Initial temperature ~100°C, ramped to ~300°C |

| Carrier Gas | Helium or Hydrogen |

| Detector(s) | Electron Capture Detector (ECD), Mass Spectrometer (MS) |

| MS Ionization Mode | Electron Ionization (EI), Negative Chemical Ionization (NCI) |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for compounds that may not be sufficiently volatile or thermally stable for GC. libretexts.org For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach.

In RP-HPLC, the compound is separated on a non-polar stationary phase (e.g., C18 or C8) with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). rsc.org The retention of this compound is governed by its hydrophobicity; a higher proportion of organic solvent in the mobile phase will decrease its retention time. For separating closely related halogenated aromatics, columns with different selectivities, such as phenyl-hexyl or pentafluorophenyl (PFP) phases, can be effective by leveraging pi-pi interactions. chromforum.org

Detection is commonly achieved using an Ultraviolet (UV) detector, as the aromatic ring of the toluene derivative absorbs UV light. A photodiode array (PDA) detector can be used to obtain the full UV spectrum of the eluting peak, which aids in peak identification and purity assessment.

Table 3: Typical HPLC Parameters for Halogenated Aromatic Compound Analysis

| Parameter | Typical Setting |

|---|---|

| Column | Reversed-phase C18 or Phenyl-Hexyl (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 - 40 °C |

| Detector | UV/Vis or Photodiode Array (PDA) at a wavelength of ~220-280 nm |

| Injection Volume | 10 - 20 µL |

Derivatization Techniques for Enhanced Analytical Detection and Separation

Derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for a specific analytical method. researchgate.netresearchgate.net While this compound can often be analyzed directly, derivatization may be employed in certain scenarios to improve volatility, enhance detector response, or improve chromatographic separation from interfering matrix components. colostate.edu

For GC analysis, while this compound is already volatile, derivatization is not typically required to improve this property. However, if a different functional group were present (e.g., a hydroxyl or amine group on a related molecule), derivatization methods like silylation or acylation would be used to increase volatility and thermal stability. youtube.com For a compound like this compound, derivatization could theoretically be used to attach a group that would significantly enhance the response of a specific detector, although its inherent halogenation already provides high sensitivity with an ECD.

In the context of HPLC, pre-column or post-column derivatization is typically used to attach a chromophore or a fluorophore to analytes that lack a strong UV-absorbing or fluorescent functional group. researchgate.net Since this compound contains an aromatic ring that is UV-active, derivatization for detection enhancement is generally unnecessary. However, if trace-level analysis in a complex matrix is required, derivatization to introduce a highly fluorescent tag could lower detection limits significantly. Furthermore, derivatization can alter the polarity and chromatographic behavior of an analyte, which can be exploited to improve its separation from co-eluting species. academicjournals.org For instance, reacting the analyte with a reagent could shift its retention time away from interfering peaks. academicjournals.org

Table 4: Potential Derivatization Strategies and Their Purpose

| Analytical Technique | Derivatization Goal | Example Reagent Class | Resulting Derivative Property |

|---|---|---|---|

| GC | Enhance ECD Response | Reagents adding more halogen atoms | Increased electron affinity |

| HPLC | Enhance UV Detection | Reagents with strong chromophores (e.g., dinitrobenzoyl chloride) | Increased molar absorptivity |

| HPLC | Enhance Fluorescence Detection | Reagents with fluorophores (e.g., dansyl chloride) | Enables highly sensitive fluorescence detection |

| GC/HPLC | Improve Separation | Any reagent that significantly alters polarity | Altered retention time to resolve from interferences |

Theoretical and Computational Studies on 4,5 Dibromo 3 Chlorotoluene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed examination of molecular properties at the atomic and electronic levels. For a molecule such as 4,5-Dibromo-3-chlorotoluene, these methods can elucidate the distribution of electrons, the stability of the molecule, and the energetic pathways of its reactions.

Density Functional Theory (DFT) for Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying relatively complex molecules like this compound. DFT calculations can determine various electronic properties, such as molecular orbital energies, electron density distribution, and electrostatic potential.

In a typical DFT study of a halogenated toluene (B28343), the choice of functional and basis set is crucial for obtaining reliable results. For instance, the B3LYP functional combined with a basis set like 6-311++G(d,p) is often employed to provide accurate geometries and electronic properties for halogenated aromatic compounds.

DFT calculations would likely reveal the regions of high and low electron density on the molecule. The electrostatic potential map, for example, would indicate the sites most susceptible to electrophilic or nucleophilic attack. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are also critical parameters obtained from DFT calculations. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Table 1: Predicted Electronic Properties of this compound based on DFT Calculations for Analogous Compounds

| Property | Predicted Value/Characteristic | Significance |

| HOMO Energy | Relatively low | Indicates resistance to oxidation |

| LUMO Energy | Relatively low | Suggests susceptibility to reduction |

| HOMO-LUMO Gap | Moderate | Implies moderate chemical reactivity |

| Dipole Moment | Non-zero | Indicates a polar molecule |

| Electron Density | Highest on the benzene (B151609) ring, localized near halogens | Guides regioselectivity of reactions |

Note: The values in this table are illustrative and based on general trends observed for similar halogenated aromatic compounds in the absence of direct computational data for this compound.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions, including identifying intermediates and transition states. For this compound, this approach can be used to predict the outcomes of various reactions, such as electrophilic aromatic substitution.

Electrophilic aromatic substitution is a key reaction type for toluene and its derivatives. The positions of the existing substituents (three halogens and a methyl group) on the benzene ring will direct the regioselectivity of further substitutions. The methyl group is an activating, ortho-, para-director, while the halogens are deactivating, ortho-, para-directors. In this compound, the positions are already heavily substituted. Computational modeling can predict the most likely position for an incoming electrophile by calculating the activation energies of the different possible reaction pathways. This involves locating the transition state structures for each pathway and determining their relative energies. The pathway with the lowest activation energy will be the most favorable.

For example, in a nitration reaction, the computational model would explore the addition of a nitronium ion (NO₂⁺) to the available positions on the aromatic ring. The stability of the resulting carbocation intermediates (arenium ions) would be calculated to determine the preferred site of attack.

Table 2: Hypothetical Relative Energies of Intermediates in the Electrophilic Nitration of this compound

| Position of Attack | Relative Energy of Intermediate (kcal/mol) | Predicted Product Distribution |

| Position 2 | 0 (Reference) | Major product |

| Position 6 | +2.5 | Minor product |

Note: This table presents a hypothetical scenario based on the directing effects of the substituents. Actual values would require specific DFT calculations.

Conformational Analysis and Stereochemistry

Conformational analysis of this compound primarily involves the orientation of the methyl group. Due to the free rotation around the carbon-carbon single bond connecting the methyl group to the benzene ring, different staggered and eclipsed conformations exist. However, the energy barrier for this rotation is typically very low, and at room temperature, the methyl group can be considered to be freely rotating.

Structure-Reactivity Relationship Prediction

Predicting the relationship between the structure of a molecule and its reactivity is a cornerstone of chemical research. For this compound, this involves understanding how the arrangement of the methyl and halogen substituents influences its chemical behavior.

Quantitative Structure-Activity Relationship (QSAR) models are often used to correlate the structural features of a series of compounds with their biological activity or chemical reactivity. While a specific QSAR model for this compound is not available, general principles from studies on other halogenated aromatic hydrocarbons can be applied.

Applications of 4,5 Dibromo 3 Chlorotoluene As a Synthetic Intermediate

Precursor in Organic Synthesis

The utility of 4,5-Dibromo-3-chlorotoluene as a foundational molecule in organic synthesis is well-documented. Its ability to participate in a variety of cross-coupling reactions and other transformations makes it a staple in the synthetic chemist's toolbox.

Role in the Synthesis of Complex Aromatic Systems

The synthesis of highly substituted and complex aromatic systems is a cornerstone of modern organic chemistry, with applications ranging from materials science to medicinal chemistry. This compound is an ideal starting material for the construction of such systems. The two bromine atoms can be selectively addressed in sequential cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, to introduce new carbon-carbon bonds. This allows for the programmed assembly of biaryls, polyaryls, and other extended aromatic structures. The remaining chlorine atom can then be further functionalized or left intact, providing an additional layer of synthetic control.

| Reaction Type | Reagents | Product Type |

| Suzuki Coupling | Arylboronic acids, Palladium catalyst, Base | Biaryl and Polyaryl systems |

| Stille Coupling | Organostannanes, Palladium catalyst | Aryl-aryl or Aryl-vinyl compounds |

| Heck Coupling | Alkenes, Palladium catalyst, Base | Aryl-substituted alkenes |

Utility in Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in pharmaceuticals, agrochemicals, and materials science. This compound serves as a versatile scaffold for the synthesis of a diverse range of heterocyclic systems. The halogen atoms can be displaced by various nucleophiles, or the molecule can undergo transition metal-catalyzed reactions to form rings. For instance, the bromine atoms can be utilized in Buchwald-Hartwig amination reactions to introduce nitrogen-containing substituents, which can then be cyclized to form nitrogen-containing heterocycles such as indoles, carbazoles, or phenazines. Similarly, reactions with sulfur or oxygen nucleophiles can lead to the formation of sulfur- or oxygen-containing heterocycles.

Building Block for Advanced Materials

The unique electronic and structural features of molecules derived from this compound make it a valuable building block for the creation of advanced materials with tailored properties.

Application in Polymer Chemistry and Functional Materials

In the field of polymer chemistry, this compound can be used as a monomer or a cross-linking agent to synthesize novel polymers. The di-bromo functionality allows for the formation of polymeric chains through step-growth polymerization reactions, such as polycondensation or polyaddition reactions. The resulting polymers can exhibit interesting properties, including thermal stability, flame retardancy, and specific electronic or optical characteristics, making them suitable for applications in areas such as electronics, aerospace, and coatings. Furthermore, the incorporation of this halogenated moiety can be used to fine-tune the refractive index and other optical properties of materials.

Intermediate in Agrochemical Research

The development of new and effective agrochemicals is crucial for global food security. Halogenated aromatic compounds are a common feature in many pesticides and herbicides. This compound serves as a key intermediate in the synthesis of novel agrochemical candidates. By modifying the halogenated core with various functional groups, researchers can systematically explore the structure-activity relationships of new compounds to identify those with potent and selective biological activity against pests and weeds.

Scaffold for Pharmaceutical Lead Compound Synthesis

The search for new therapeutic agents is a driving force in chemical research. The structural framework of this compound provides a versatile starting point for the synthesis of potential pharmaceutical lead compounds. The ability to introduce a variety of substituents at specific positions on the aromatic ring allows for the creation of large libraries of diverse molecules. These libraries can then be screened for biological activity against a range of therapeutic targets. The halogen atoms can also serve as handles for further chemical modification to optimize the potency, selectivity, and pharmacokinetic properties of promising lead compounds.

Environmental Disposition and Biotransformation Pathways of Polyhalogenated Toluene Derivatives

Environmental Occurrence and Distribution Studies

Polyhalogenated toluenes, including compounds like 4,5-Dibromo-3-chlorotoluene, are not naturally occurring. Their presence in the environment is a direct result of human activities. Due to their chemical stability, these compounds can persist in various environmental compartments for extended periods.

Analytical Monitoring in Environmental Matrices (Air, Water, Soil, Sediment)

The detection and quantification of polyhalogenated aromatic hydrocarbons in environmental samples require sophisticated analytical techniques due to their low concentrations and the complexity of the matrices. High-resolution instrumental methods are essential for accurate analysis. mdpi.com Gas chromatography coupled with mass spectrometry (GC-MS) and liquid chromatography coupled with mass spectrometry (LC-MS) are the most commonly employed techniques. nih.gov Sample preparation is a critical step and often involves solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analytes and remove interfering substances. nih.gov

| Analytical Technique | Description | Application |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile and semi-volatile compounds, which are then identified and quantified by their mass-to-charge ratio. | Widely used for the analysis of polyhalogenated aromatic hydrocarbons in soil, sediment, and air samples. science.govresearchgate.net |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds based on their affinity for a stationary and a mobile phase, followed by mass spectrometric detection. | Suitable for less volatile or thermally labile compounds in water samples. nih.gov |

| Solid-Phase Extraction (SPE) | A sample preparation technique where compounds are separated from a liquid sample by a solid sorbent. | Used to concentrate and purify analytes from water and other liquid matrices before instrumental analysis. nih.govresearchgate.net |

| Liquid-Liquid Extraction (LLE) | A sample preparation technique that separates compounds based on their relative solubilities in two different immiscible liquids. | Commonly used for the extraction of organic pollutants from aqueous samples. nih.gov |

This table is interactive. Users can sort and filter the data.

While specific monitoring data for this compound is not available in the reviewed literature, studies on other polyhalogenated aromatic hydrocarbons have detected their presence in various environmental matrices globally, including in remote areas, which is indicative of their potential for long-range environmental transport. mdpi.com

Sources and Pathways of Release

The release of polyhalogenated toluenes into the environment is primarily linked to industrial activities. researchgate.net These compounds can be byproducts of incomplete combustion of materials containing halogens or can be released during their production and use in various applications. researchgate.net Polyhalogenated aromatic hydrocarbons are utilized in a wide array of products, including flame retardants, pesticides, and as intermediates in chemical synthesis. wikipedia.org

Potential release pathways for this compound and similar compounds include:

Industrial Emissions: Discharge from manufacturing facilities where these chemicals are produced or used.

Waste Incineration: Incomplete combustion of waste containing halogenated materials can lead to the formation and release of polyhalogenated aromatic hydrocarbons. researchgate.net

Product Leaching: Leaching from products that contain these compounds, such as certain plastics or treated materials.

Atmospheric Deposition: Compounds released into the atmosphere can be transported over long distances and deposited in soil and water bodies. mdpi.comfrontiersin.org

Biotransformation Mechanisms in Non-Clinical Biological Systems

The persistence of polyhalogenated toluenes in the environment is largely determined by their susceptibility to biotransformation by microorganisms. The number and position of the halogen substituents on the aromatic ring play a crucial role in the rate and pathway of degradation.

Reductive Dehalogenation Processes

Under anaerobic conditions, such as those found in sediments and some soils, reductive dehalogenation is a key biotransformation pathway for highly halogenated aromatic compounds. nih.govnih.gov This process involves the removal of a halogen atom and its replacement with a hydrogen atom. Microorganisms capable of reductive dehalogenation use the halogenated compound as an electron acceptor. berkeley.edunih.gov Studies on other chlorinated and brominated aromatic compounds have shown that the removal of halogens can occur sequentially, leading to less halogenated and more readily degradable intermediates. nih.govnih.gov For this compound, it is plausible that the bromine atoms would be preferentially removed over the chlorine atom due to the lower bond energy of the C-Br bond compared to the C-Cl bond.

Oxidative Transformation Pathways

In aerobic environments, the primary biotransformation mechanism for aromatic hydrocarbons is oxidative degradation. This process is typically initiated by dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of a cis-dihydrodiol. nih.govresearchgate.net This intermediate is then further metabolized, often leading to ring cleavage and eventual mineralization to carbon dioxide and water. The presence of multiple halogen atoms on the aromatic ring of this compound would likely make it more resistant to oxidative attack compared to less halogenated toluenes.

Microbial Degradation Studies

While no microbial degradation studies have been found specifically for this compound, research on other halogenated toluenes provides insights into potential degradation pathways. For instance, studies on chlorinated toluenes have identified specific microbial strains capable of their degradation. nih.govnih.gov The degradation pathways often involve a series of enzymatic reactions that lead to the removal of the halogens and the breakdown of the aromatic ring.

| Compound | Microorganism(s) | Degradation Pathway |

| Chlorinated Toluenes | Mixed microbial cultures | Sequential reductive dechlorination under methanogenic conditions. nih.govnih.gov |

| Dibromobenzenes | Escherichia coli (with toluene (B28343) dioxygenase) | Conversion to corresponding cis-cyclohexadiene diols. researchgate.net |

| Polychlorinated Biphenyls (PCBs) | Aerobic bacteria | Transformation via the upper biphenyl (B1667301) pathway. nih.gov |

This table is interactive. Users can sort and filter the data.

It is anticipated that the microbial degradation of this compound would proceed through a combination of reductive and oxidative processes, depending on the environmental conditions. The initial steps would likely involve dehalogenation, followed by oxidation and ring cleavage.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,5-dibromo-3-chlorotoluene, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis can utilize halogenation strategies, such as electrophilic substitution or directed metalation. For example:

- Sandmeyer Reaction : Bromination of 3-chlorotoluene derivatives using CuBr₂ or HBr/H₂O₂ under controlled temperatures (80–100°C) to achieve regioselectivity .

- Chlorination/Bromination Sequential Steps : Chlorination via AlCl₃-catalyzed Friedel-Crafts followed by bromination with Br₂/FeBr₃. Monitor reaction progress via GC-MS to optimize stoichiometry and avoid over-halogenation .

- Key Considerations : Solvent polarity (e.g., dichloromethane vs. DMF) and temperature gradients impact halogen positioning and byproduct formation.

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃ (δ ~2.3 ppm) and aromatic protons (δ 7.0–7.5 ppm). Coupling patterns identify ortho/para halogen effects .

- High-Resolution MS : Confirm molecular ion [M]⁺ at m/z 283.85 (C₇H₅Br₂Cl) with isotopic clusters matching Br/Cl ratios .

- X-ray Crystallography : Resolve steric effects using SHELX for refinement; compare bond angles/ distances to DFT-optimized structures .

Q. What safety protocols are critical for handling this compound in the laboratory?

- Methodological Answer :

- Ventilation : Use fume hoods for synthesis due to volatile halogenated intermediates.

- PPE : Nitrile gloves and aprons; avoid skin contact (potential irritant per analog safety data) .

- Waste Disposal : Neutralize bromine residues with NaHSO₃ before aqueous disposal .

Advanced Research Questions

Q. How can crystallographic software (SHELX, ORTEP-III) resolve discrepancies in reported bond lengths of halogenated toluenes?

- Methodological Answer :

- Data Refinement : Use SHELXL to refine X-ray data with anisotropic displacement parameters for Br/Cl atoms. Compare R-factor convergence (<5%) across multiple datasets .

- ORTEP-III Visualization : Overlay thermal ellipsoids to assess positional disorder in halogen substituents. Validate against computational models (DFT/B3LYP) for electrostatic potential mismatches .

Q. What computational methods (DFT, MD) predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to map frontier orbitals (HOMO/LUMO). High LUMO density at Br sites suggests susceptibility to nucleophilic attack .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. DMSO) on reaction pathways using AMBER force fields. Track activation barriers for Suzuki-Miyaura coupling .

Q. How do isotopic labeling (e.g., deuterated analogs) aid in mechanistic studies of this compound degradation?

- Methodological Answer :

- Synthesis of Deuterated Derivatives : Replace CH₃ with CD₃ via H/D exchange using D₂O and Pd/C catalysis. Confirm deuteration efficiency via FTIR (C-D stretch ~2100 cm⁻¹) .

- Tracing Degradation Pathways : Use LC-MS/MS to monitor deuterium retention in metabolites, identifying cleavage sites (e.g., debromination vs. dechlorination) .

Q. What strategies reconcile contradictory data on the environmental persistence of halogenated toluenes?

- Methodological Answer :

- Comparative LC-MS/MS Analysis : Quantify degradation products (e.g., 3-chlorotoluene, dibromo derivatives) in soil/water matrices. Use isotopically labeled internal standards to correct matrix effects .

- QSAR Modeling : Corporate logP and Hammett constants (σ) to predict half-lives. Validate against experimental half-lives (t₁/₂) from OECD 301B tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.